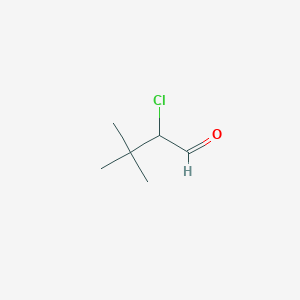
2-Chloro-3,3-dimethylbutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,3-dimethylbutanal is a useful research compound. Its molecular formula is C6H11ClO and its molecular weight is 134.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Organic Compounds
2-Chloro-3,3-dimethylbutanal serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further chemical transformations, making it a versatile building block in organic synthesis.
Production of Olefins
The compound can be utilized in the production of 3,3-dimethylbutene and 2,3-dimethylbutenes through dehydrochlorination processes. These olefins are valuable intermediates for producing fragrances such as acetyl-HMT (7-acetyl-1.1.3.4.4.6-hexamethyl-1.2.3.4-tetrahydro-naphthalene) . The reaction conditions typically involve heating with alkali metal hydroxides in the presence of glycol or polyglycol ethers, allowing for efficient conversion at elevated temperatures (150-250 °C) .
Synthesis of Naphthoquinone Derivatives
Recent studies have shown that this compound can be used to synthesize various naphthoquinone derivatives through reactions with substituted phenylamines . These derivatives have been characterized and exhibit potential biological activities.
Biological Activities
The biological relevance of this compound is highlighted by its role in synthesizing compounds that exhibit antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives synthesized from this compound demonstrate significant antibacterial and antifungal activities. For instance, azetidin-2-one fused quinoline derivatives synthesized from this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli . The inhibition zones measured during testing confirm the potential use of these derivatives in medical applications.
Industrial Applications
Beyond laboratory synthesis, this compound has potential industrial applications due to its chemical properties.
Fragrance Industry
As an intermediate in the synthesis of musk fragrances, this compound plays a crucial role in the fragrance industry. The ability to produce high-purity olefins such as 3,3-dimethylbutene enhances its value in creating complex fragrance formulations .
Chemical Manufacturing
The compound's reactivity allows it to be used in various chemical manufacturing processes where chlorinated compounds are required as intermediates or solvents . This characteristic makes it a candidate for broader applications in the production of specialty chemicals.
化学反应分析
Nucleophilic Substitution Reactions
The chloro group at position 2 undergoes substitution reactions under specific conditions. Steric hindrance from the 3,3-dimethyl group favors Sₙ1 mechanisms over Sₙ2 due to hindered backside attack.
Key Reactions:
Oxidation Reactions
The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
Key Reactions:
| Reagent/Conditions | Product | Efficiency |
|---|---|---|
| KMnO₄, H₂SO₄, heat | 2-Chloro-3,3-dimethylbutanoic acid | High |
| CrO₃, H₃O⁺ | 2-Chloro-3,3-dimethylbutanoic acid | Moderate |
Reduction Reactions
The aldehyde group is reduced to a primary alcohol.
Key Reactions:
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| NaBH₄, methanol | 2-Chloro-3,3-dimethylbutanol | High |
| LiAlH₄, ether | 2-Chloro-3,3-dimethylbutanol | High |
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs, forming an α,β-unsaturated aldehyde.
Key Reactions:
| Reagent/Conditions | Product | Major Pathway |
|---|---|---|
| KOH, ethanol, Δ | 3,3-Dimethylbut-2-enal | Zaitsev rule |
Nucleophilic Addition Reactions
The aldehyde group participates in nucleophilic additions, though steric effects may limit reactivity.
Key Reactions:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| Grignard reagent (RMgX) | Secondary alcohol derivative | Followed by hydrolysis |
属性
CAS 编号 |
13422-65-6 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.6 g/mol |
IUPAC 名称 |
2-chloro-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(7)4-8/h4-5H,1-3H3 |
InChI 键 |
XUOMQVSEWBWEBA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C=O)Cl |
规范 SMILES |
CC(C)(C)C(C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















